2-Ethenyl-2,4,4,6,6,8,8-heptaphenyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane
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Overview
Description
2,2,4,4,6,6,8-Heptaphenyl-8-vinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is a complex organosilicon compound characterized by its unique structure, which includes multiple phenyl groups and a vinyl group attached to a tetrasiloxane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8-Heptaphenyl-8-vinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane typically involves the reaction of phenyl-substituted silanes with vinyl-substituted silanes under controlled conditions. The reaction is often catalyzed by a platinum-based catalyst to facilitate the formation of the desired tetrasiloxane structure. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products. This method ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,6,6,8-Heptaphenyl-8-vinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The phenyl groups can be reduced under specific conditions to form hydrogenated derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group can yield epoxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
2,2,4,4,6,6,8-Heptaphenyl-8-vinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane has several scientific research applications:
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Organic Chemistry: The compound serves as a precursor for the synthesis of other complex organosilicon compounds.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is used in the production of high-performance coatings and adhesives due to its robust chemical structure.
Mechanism of Action
The mechanism by which 2,2,4,4,6,6,8-Heptaphenyl-8-vinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane exerts its effects involves interactions with various molecular targets. The phenyl groups can engage in π-π interactions with aromatic systems, while the vinyl group can participate in polymerization reactions. The tetrasiloxane core provides a stable framework that can withstand harsh chemical environments, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4,6,6,8-Heptamethyl-8-phenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane: This compound has methyl groups instead of phenyl groups, resulting in different chemical properties and applications.
2,2,4,4,6,6-Hexamethyl-8,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane: This compound has fewer phenyl groups and additional methyl groups, which affect its reactivity and stability.
Uniqueness
2,2,4,4,6,6,8-Heptaphenyl-8-vinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is unique due to its combination of phenyl and vinyl groups attached to a tetrasiloxane core. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
15208-31-8 |
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Molecular Formula |
C44H38O4Si4 |
Molecular Weight |
743.1 g/mol |
IUPAC Name |
2-ethenyl-2,4,4,6,6,8,8-heptakis-phenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C44H38O4Si4/c1-2-49(38-24-10-3-11-25-38)45-50(39-26-12-4-13-27-39,40-28-14-5-15-29-40)47-52(43-34-20-8-21-35-43,44-36-22-9-23-37-44)48-51(46-49,41-30-16-6-17-31-41)42-32-18-7-19-33-42/h2-37H,1H2 |
InChI Key |
VJNNONLLYHTEJD-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Si]1(O[Si](O[Si](O[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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